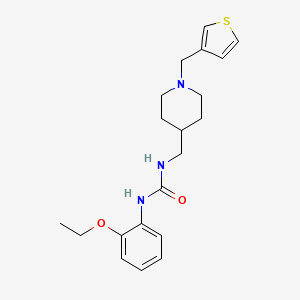

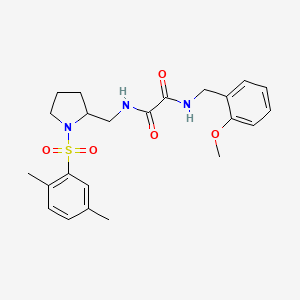

1-(2-乙氧基苯基)-3-((1-(噻吩-3-基甲基)哌啶-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea" is a member of the diaryl urea class, which is significant in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas is represented and has been evaluated for various biological activities, including anticancer and antiangiogenic effects. These compounds are characterized by the presence of two aryl groups attached to a urea moiety, and their biological activity can be influenced by the substitution pattern on the aryl rings and the nature of the linkers between these rings and the urea group.

Synthesis Analysis

The synthesis of diaryl ureas typically involves the reaction of an aryl isocyanate with an amine. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and demonstrated significant antiproliferative effects against various cancer cell lines . Similarly, novel 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors, with the most potent compounds bearing hydrophobic groups in the terminal phenyl ring . These methods could potentially be adapted for the synthesis of "1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diaryl ureas is crucial for their biological activity. The presence of specific substituents and their positions on the aryl rings can significantly influence the binding affinity and selectivity towards biological targets. For example, the presence of a thioether linker and the arylurea moiety in the meta position was found to be essential for the high potency of certain VEGFR-2 inhibitors . The molecular structure of "1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea" would likely exhibit similar considerations, where the ethoxy and thiophen-3-ylmethyl groups could impact its biological interactions.

Chemical Reactions Analysis

Diaryl ureas can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions for the compound , but they do suggest that the urea moiety is a key functional group for the biological activity of these compounds. The reactivity of the urea group, along with the substituents on the aryl rings, could be explored to further modify the compound and enhance its biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, stability, and melting point, are influenced by the nature of the substituents and the overall molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. While the papers do not provide specific data on the physical and chemical properties of "1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea," they do indicate that the structural features of diaryl ureas are critical for their biological activities and could be optimized for better drug-like properties .

科学研究应用

生化评价和合成方法

一项研究专注于一系列柔性 1-(2-氨基乙氧基)-3-芳(氧)酰(硫)脲的合成和生化评价,重点关注间隔长度和构象柔性对抗乙酰胆碱酯酶活性的影响。这项研究表明在设计针对乙酰胆碱酯酶(胆碱能神经传递中的关键酶)的抑制剂中具有潜在应用 (Vidaluc 等人,1995 年).

另一项研究展示了 N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲的定向锂化,展示了一种通过亲核加成官能化脲的方法,这对于创建具有潜在药理活性的复杂分子至关重要 (Smith 等人,2013 年).

关于不对称 1,3-二取代脲的合成、酶抑制和抗癌研究引入了显示出有希望的酶抑制和抗癌活性的新化合物。这突出了脲衍生物在癌症治疗中的治疗潜力 (Mustafa 等人,2014 年).

药理学应用

一项关于可溶性环氧化物水解酶 (sEH) 的 1-芳基-3-(1-酰基哌啶-4-基)脲抑制剂的研究详细阐述了具有增强的药代动力学特征和显着止痛功效的化合物的开发,强调了脲衍生物在疼痛管理和炎症中的潜力 (Rose 等人,2010 年).

苯脲除草剂 metobromuron 的晶体结构分析提供了对脲化合物分子相互作用和稳定性的见解,这对于设计新的除草剂和药理活性分子非常有价值 (Kang 等人,2015 年).

属性

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-2-25-19-6-4-3-5-18(19)22-20(24)21-13-16-7-10-23(11-8-16)14-17-9-12-26-15-17/h3-6,9,12,15-16H,2,7-8,10-11,13-14H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUSGRBUWSRHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)

![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)

![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)

![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)

![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)

![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)